3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Description
This compound is a benzoic acid derivative featuring a 3-aminomethyl-substituted benzoic acid core linked via an acetyl group to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with a 4-methoxyphenyl group (Figure 1). Key structural attributes include:
- Benzoic acid backbone: Provides ionizable carboxylic acid functionality, enhancing solubility in polar solvents.
- Thiazole ring: A heterocyclic scaffold known for diverse biological activities, including antimicrobial and anticancer properties.
- Acetyl-aminomethyl linker: Facilitates conformational flexibility and hydrogen bonding.
This structure positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to thiazole-based ligands.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-17-7-5-14(6-8-17)19-22-16(12-27-19)10-18(23)21-11-13-3-2-4-15(9-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
OYBYITQNGVAFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Thiazole Formation: : The thiazole ring is formed by reacting 2-(4-methoxyphenyl)thiosemicarbazide with acetic anhydride under acidic conditions. This step introduces the thiazole-4-acetyl group.
-
Amidation: : The thiazole-4-acetyl compound is then reacted with benzoic acid in the presence of a coupling agent (such as DCC or EDC) to form the amide bond. This yields 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties
Research indicates that compounds with thiazole rings often exhibit anti-inflammatory properties. Preliminary studies suggest that 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could potentially lead to therapeutic applications in treating conditions characterized by inflammation.
2. Antimicrobial Activity
The thiazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. These findings suggest that this compound could be explored further for developing new antimicrobial agents.
3. Anticancer Potential
There is growing interest in the anticancer potential of thiazole derivatives. Studies have shown that compounds containing thiazole can induce apoptosis in cancer cells by interacting with various biochemical pathways. For instance, compounds structurally related to this compound have been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cancer cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Efficacy against bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cells |
Selected Research Highlights
- A study published in the Journal of Research in Pharmacy demonstrated that thiazole derivatives exhibit significant anticancer activity against various cell lines, suggesting that similar compounds could be developed as effective anticancer agents .
- Another investigation into the antimicrobial properties of thiazole derivatives noted their effectiveness against resistant strains of bacteria, highlighting their potential as novel antibiotics .
Mechanism of Action
The exact mechanism by which 3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
Table 1: Key Structural Analogues and Their Features
Key Comparative Insights
Substituent Position Effects :
- The target compound’s 3-benzoic acid group contrasts with the 4-substituted analogue (CAS 321430-14-2), which may reduce aqueous solubility due to reduced hydrogen bonding capacity at the 4-position .
- Thiazole vs.
Lipophilicity and Bioavailability :
- The ethyl-substituted thiazole (CAS 402946-01-4) exhibits a higher LogP (3.8) than the target compound, suggesting improved membrane permeability but reduced solubility .
- The sulfonamide group in CAS 1105192-54-8 introduces additional polarity, which may enhance solubility but limit blood-brain barrier penetration .
Biological Activity
3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, a complex organic compound, is characterized by its thiazole ring and methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural components include:
- Thiazole Ring : Known for its biological activity, particularly in medicinal chemistry.
- Methoxyphenyl Group : Enhances lipophilicity and biological activity through increased membrane permeability.
- Acetyl and Acetoxy Groups : These functional groups are significant for the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In particular:
- Apoptosis Induction : The compound has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive apoptotic cells observed (from 0.18% to 22.04%) compared to control groups .
- Inhibition of Key Enzymes : The thiazole moiety is known for inhibiting enzymes crucial for cancer cell proliferation, such as carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM .
Anti-inflammatory Activity
The presence of acetyl groups suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are vital in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief.
Antimicrobial Activity
The thiazole ring is often associated with antimicrobial properties. Preliminary studies indicate that compounds containing this moiety may exhibit antibacterial effects by interfering with bacterial growth mechanisms .
Case Studies
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell proliferation and apoptosis.
- Enzyme Inhibition : By inhibiting enzymes like carbonic anhydrases, the compound disrupts critical metabolic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
